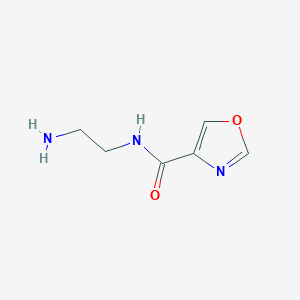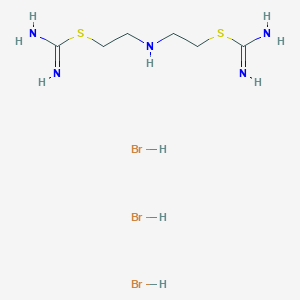![molecular formula C11H17NO2S B009504 Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate CAS No. 105284-82-0](/img/structure/B9504.png)
Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate, also known as EPPS, is a chemical compound that has gained attention in the scientific community due to its various applications in research. EPPS is a derivative of piperidine and has a thiol group attached to it. It is a water-soluble compound that has been used in various biochemical and physiological studies.
Mecanismo De Acción
Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate acts as a buffer by accepting or releasing protons depending on the pH of the solution. It also chelates metal ions by forming a complex with them. The thiol group in Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate allows it to bind to metal ions through the formation of a coordinate covalent bond. In addition, Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate binds to amyloid fibrils through hydrophobic interactions and hydrogen bonding.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress in cells by chelating metal ions that can cause oxidative damage. Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has also been shown to inhibit the formation of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate is its ability to maintain a stable pH in solution, making it an ideal buffer for biochemical and physiological studies. Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate is also water-soluble, which makes it easy to dissolve in aqueous solutions. However, Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has some limitations, such as its inability to penetrate cell membranes, which limits its use in intracellular studies.
Direcciones Futuras
There are several future directions for the use of Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has been shown to inhibit the formation of amyloid fibrils, which are a hallmark of Alzheimer's disease. Another potential application is in the development of new fluorescent probes for the detection of amyloid fibrils. Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has been shown to bind to amyloid fibrils and could be used as a scaffold for the development of new fluorescent probes.
Métodos De Síntesis
Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate can be synthesized by a reaction between ethyl acrylate and 2-aminothiophenol in the presence of a base such as potassium carbonate. The reaction proceeds via the Michael addition of the thiol group to the β-carbon of ethyl acrylate.
Aplicaciones Científicas De Investigación
Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has been extensively used in various scientific research applications. It has been used as a buffer in biochemical and physiological studies due to its ability to maintain a stable pH in solution. Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has also been used as a chelator of metal ions such as copper and zinc, which are essential for various biological processes. In addition, Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has been used as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases.
Propiedades
Número CAS |
105284-82-0 |
|---|---|
Nombre del producto |
Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate |
Fórmula molecular |
C11H17NO2S |
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate |
InChI |
InChI=1S/C11H17NO2S/c1-3-14-11(13)9(2)8-12-7-5-4-6-10(12)15/h2-8H2,1H3 |
Clave InChI |
GZPUJNGTTGQOEO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)CN1CCCCC1=S |
SMILES canónico |
CCOC(=O)C(=C)CN1CCCCC1=S |
Sinónimos |
1-Piperidinepropanoic acid, -alpha--methylene-2-thioxo-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



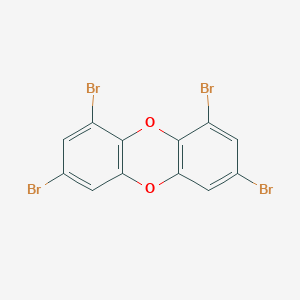
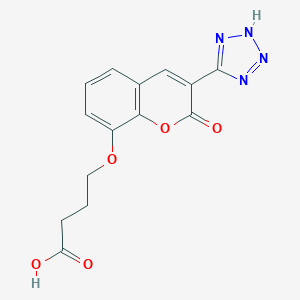
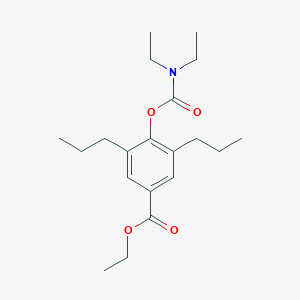
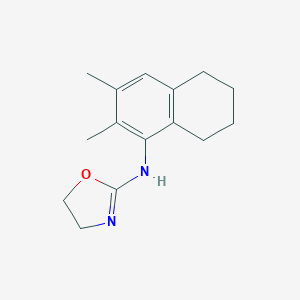
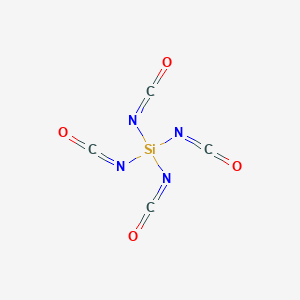
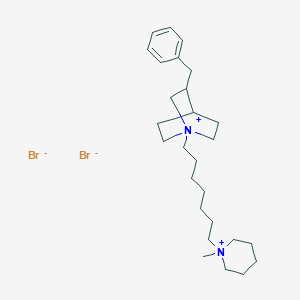
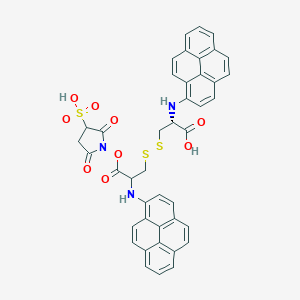
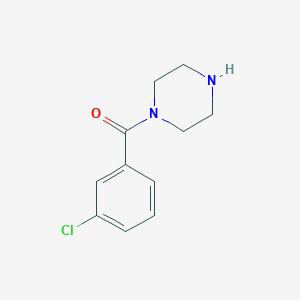
![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)
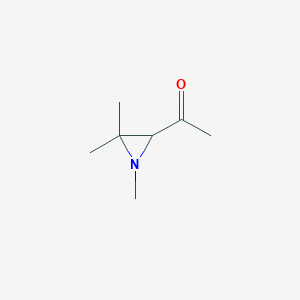
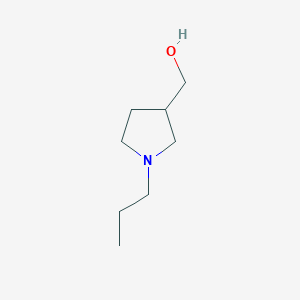
![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)
